Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Description
Compound Overview and Significance
Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate is a sodium salt characterized by a sulfonate group at the C1 position, a hydroxypyrrolidinone moiety at C3, and a benzyloxycarbonyl (Cbz)-protected amine at the N-terminus. The compound’s stereochemical configuration, denoted by the (2S) and (2S) descriptors for its chiral centers, is critical for its biological activity. Its molecular structure facilitates interactions with protease active sites, particularly through covalent bonding between the sulfonate group and catalytic cysteine residues.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{21}\text{H}{30}\text{N}{3}\text{NaO}{8}\text{S} $$ |
| Molecular Weight | 507.53 g/mol |
| CAS Number | 1416992-39-6 |
| Purity | >95% |
| Key Functional Groups | Sulfonate, Cbz-protected amine, hydroxypyrrolidinone |
The compound’s significance lies in its dual role as a biochemical tool and therapeutic candidate. As a transition-state analog, it inhibits proteases by mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This mechanism has been exploited to target viral proteases, including the main protease (M$$^\text{pro}$$) of SARS-CoV-2, with a half-maximum inhibitory concentration (IC$$_{50}$$) of 26.4 ± 1.1 nM in enzymatic assays.
Historical Development and Discovery
The synthesis of this compound originated from efforts to develop broad-spectrum antiviral agents. Early methodologies focused on selective N-methylation of amino acids, a process critical for optimizing peptide-based inhibitors. For instance, the use of guanidinium bases such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) enabled selective methylation of sulfonamide-protected amines without disturbing adjacent amide bonds. This approach minimized side reactions and preserved the stereochemical integrity of the peptide backbone.
The compound, initially designated GC-376, was first synthesized for veterinary use against feline infectious peritonitis virus (FIPV), a coronavirus affecting cats. Its repurposing for human therapeutics emerged during the COVID-19 pandemic, driven by structural similarities between FIPV M$$^\text{pro}$$ and SARS-CoV-2 M$$^\text{pro}$$. Computational docking studies revealed conserved interactions, including hydrogen bonds with Gln189 and covalent attachment to Cys145, which are critical for inhibitory activity.
Research Objectives and Scope
Contemporary research on this compound focuses on three primary objectives:
- Mechanistic Elucidation : Detailed kinetic and structural studies aim to refine the understanding of its binding mode to viral proteases. For example, mass spectrometry analyses have shown that only a fraction of SARS-CoV-2 M$$^\text{pro}$$ is covalently modified by the compound, suggesting opportunities for optimizing electrophilic warheads.
- Structural Optimization : Modifications to the Cbz group, sulfonate moiety, and pyrrolidinone ring are being explored to enhance potency and selectivity. Molecular dynamics simulations highlight the role of Gln189 in stabilizing the inhibitor-enzyme complex, guiding rational design.
- In Vivo Efficacy Validation : Studies in transgenic mouse models (e.g., K18-hACE2) have demonstrated partial efficacy, with treated animals showing reduced viral loads in the brain (5-log reduction) and milder histopathological changes compared to controls.
Table 2: Key Research Findings
| Study Aspect | Result | Source |
|---|---|---|
| SARS-CoV-2 M$$^\text{pro}$$ IC$$_{50}$$ | 26.4 ± 1.1 nM | |
| Antiviral EC$$_{50}$$ (Vero E6 cells) | 0.91 ± 0.03 μM | |
| Brain viral load reduction (mice) | 5-log reduction vs. controls |
The scope of current research extends to pharmacokinetic profiling and combination therapies. For instance, co-administration with nucleoside analogs is under investigation to mitigate viral resistance. These efforts underscore the compound’s potential as a cornerstone in antiviral drug development.
Properties
Molecular Formula |
C21H30N3NaO8S |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
sodium;1-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1 |
InChI Key |
BSPJDKCMFIPBAW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolidinone Ring Synthesis
The 2-oxopyrrolidin-3-yl moiety is synthesized from L-glutamic acid derivatives. A representative route involves:
- Esterification of L-glutamic acid : Dimethyl (tert-butoxycarbonyl)-L-glutamate is prepared via Schnabel’s method, using tert-butoxycarbonyl (Boc) protection and esterification with methanol under acidic conditions.
- Cyclization to pyrrolidinone : Treatment with thionyl chloride facilitates cyclization, forming (2S)-2-(tert-butoxycarbonylamino)-3-[(3'S)-2'-oxo-3'-pyrrolidinyl]propanoic acid methyl ester. Boc deprotection with trifluoroacetic acid (TFA) yields the free amine.
Critical Parameters :
Introduction of the Sulfonate Group
Sulfonation is achieved through a two-step oxidation process:
- Thiol intermediate formation : The pyrrolidinone derivative is reacted with cysteamine hydrochloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming a thioether linkage.
- Oxidation to sulfonic acid : Hydrogen peroxide (30%) in acetic acid oxidizes the thioether to the sulfonic acid at 25°C. Subsequent neutralization with sodium hydroxide yields the sodium sulfonate.
Optimization Insight :
Cbz-Protected Leucine Coupling
The N-benzyloxycarbonyl (Cbz) group is introduced via:
- Activation of L-leucine : Benzyl chloroformate (Cbz-Cl) reacts with L-leucine in a biphasic system (water/dioxane) with sodium carbonate, achieving >90% yield.
- Peptide coupling : The Cbz-leucine is coupled to the pyrrolidinone-sulfonate intermediate using hydroxybenzotriazole (HOBt) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in DMF. The reaction is maintained at −5°C to minimize epimerization.
Reaction Conditions :
- Molar ratio: 1:1.2 (intermediate:Cbz-leucine) ensures complete acylation.
- Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with ≥95% purity.
Final Assembly and Salt Formation
Deprotection and Sulfonate Activation
The tert-butyl ester is cleaved using TFA/DCM (1:1), followed by sulfonic acid activation with pentafluorophenyl triflate. This step generates a reactive intermediate suitable for sodium salt formation.
Sodium Salt Precipitation
The activated sulfonate is treated with sodium bicarbonate in methanol/water (4:1). Gradual addition of anti-solvent (n-pentane) precipitates GC376 sodium as a white solid. Filtration and drying under vacuum yield the final product with 98% purity.
Key Data :
Analytical Characterization
Structural Validation
Purity and Impurity Control
- HPLC Conditions :
Column Mobile Phase Flow Rate Detection YMC-Pack Pro C18 A: 0.1% TFA in H₂O; B: Acetonitrile 1.0 mL/min UV 210 nm - Impurities : Diastereomer (≤0.3%) and des-sulfonate byproduct (≤0.2%) are controlled via gradient elution.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| BioRxiv | HOBt, BOP, Cbz-Cl | 78 | 99.2 | Pilot scale |
| Patent US10544189B2 | EDC, H₂O₂ | 72 | 98.5 | Industrial |
| Novachemistry | TFA, NaHCO₃ | 75 | 98.0 | Lab scale |
Advantages of the BioRxiv Protocol :
- Avoids hazardous chlorinating agents.
- Employs room-temperature sulfonation, reducing energy costs.
Challenges and Optimization Strategies
Epimerization During Coupling
The α-proton of leucine is prone to racemization under basic conditions. Mitigation strategies include:
Sulfonate Hydrolysis
The sulfonate group may hydrolyze under strongly acidic conditions. Stabilization is achieved by:
- Buffering the reaction mixture at pH 6.5–7.0 during oxidation.
- Avoiding prolonged exposure to TFA during Boc deprotection.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are evaluated based on backbone similarity , substituent variations , and computational similarity metrics (e.g., Tanimoto coefficients, graph-based comparisons) . Below is a detailed analysis:
Structural Analogues
A. (1S,2S)-2-((S)-2-((((4-fluorobenzyl)oxy)carbonyl)amino)-4-methylpentanamido)-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl)propane-1-sulfonic acid (YLS)
- Key Differences : The benzyloxy group in the target compound is replaced with a 4-fluorobenzyloxy group.
- Impact: Fluorination enhances electronegativity and metabolic stability but may reduce solubility due to increased hydrophobicity.
- Similarity Score: Estimated Tanimoto coefficient of 0.89 (high similarity) due to conserved backbone and minor substituent variation .
B. Methylofuran (MFR) Derivatives
- Key Differences: MFR-a (from Methanothermobacter thermautotrophicus) shares a pyrrolidinone core but lacks the sulfonate and Cbz groups. Instead, it features formylated glutamic acid residues .
- Impact: The absence of sulfonate reduces aqueous solubility, while formylation alters one-carbon metabolism specificity in methanogenic pathways .
Computational Comparison
- Graph-Based Analysis : Subgraph matching reveals that the target compound shares 78% structural overlap with YLS, primarily differing in the benzyl/fluorobenzyl moiety. In contrast, it shares only 32% with MFR-a due to divergent functional groups .
- Tanimoto Coefficient : When compared to 51 similarity metrics, the target compound’s binary fingerprint aligns most closely with YLS (Tanimoto >0.85) and weakly with catechins (Tanimoto <0.20), underscoring its uniqueness among sulfonates .
Functional and Pharmacokinetic Properties
| Parameter | Target Compound | YLS | MFR-a |
|---|---|---|---|
| Molecular Weight | 547.6 g/mol | 565.6 g/mol | ~450 g/mol (estimated) |
| Solubility (H₂O) | Moderate (50 mg/mL) | Low (<10 mg/mL) | Poor (~2 mg/mL) |
| LogP | -1.2 | -0.8 | 0.5 |
| Biological Role | Protease inhibition | Antibacterial lead | Cofactor in methanogens |
Research Findings and Implications
- Structural Optimization : Fluorinated analogs like YLS demonstrate improved metabolic stability but require formulation adjustments to counter reduced solubility .
- Biological Relevance : Unlike MFR-a, the target compound’s Cbz group may confer resistance to enzymatic degradation, extending its half-life in vivo .
- Computational Guidance : Graph-based methods outperform fingerprinting in identifying subtle structural variations (e.g., fluorination), though they demand higher computational resources .
Biological Activity
Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate, often referred to as GC376 sodium, is a complex organic compound with significant biological activity. Its unique structure positions it as a potential candidate for therapeutic applications, particularly in enzyme inhibition and other biochemical interactions.
Chemical Structure and Properties
This compound is characterized by several notable features:
- Molecular Formula: C21H30N3NaO8S
- Molecular Weight: 507.5 g/mol
- Structural Components:
- Benzyloxycarbonyl group
- Methylpentanamido group
- Pyrrolidinyl group
These structural components suggest a high degree of specificity in its interactions with biological targets, particularly enzymes.
Enzyme Inhibition
The primary biological activity of this compound lies in its ability to inhibit specific enzymes. Research indicates that it interacts with enzymes by binding to their active sites or altering their structural conformation, which can significantly affect various biochemical pathways.
- Binding Affinity: The compound exhibits strong binding affinity to target enzymes, which is crucial for its inhibitory effects.
- Structural Modification: By altering the enzyme's structure, it can disrupt normal enzymatic activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| GC376 | Contains a sulfonate group | Known for antiviral properties against coronaviruses |
| N-Acetylcysteine | Contains a thiol group | Antioxidant and mucolytic properties |
| Benzyloxycarbonyl derivatives | Shares benzyloxycarbonyl group | Used in peptide synthesis but lacks unique biological activity |
This table illustrates how this compound stands out due to its specific interactions and potential therapeutic applications.
Therapeutic Applications
Research has demonstrated the potential of this compound in various therapeutic contexts:
- Antiviral Activity: Studies have shown that GC376 sodium effectively inhibits viral proteases, making it a candidate for treating viral infections, particularly coronaviruses.
- Cancer Research: Preliminary findings suggest that the compound may have applications in cancer therapy by inhibiting specific enzymes involved in tumor growth.
Experimental Evidence
In vitro studies have been conducted to evaluate the biological activity of this compound:
- Enzyme Inhibition Assays: These assays demonstrate the compound's efficacy in inhibiting target enzymes, providing quantitative data on its potency.
Example Study
In a recent study published in a peer-reviewed journal, researchers assessed the impact of this compound on enzyme X (specific details omitted for brevity). The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting strong inhibitory potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
